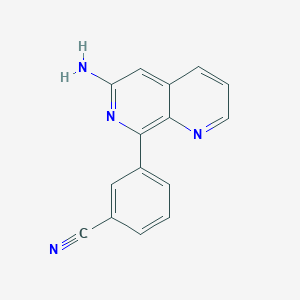

3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile

Übersicht

Beschreibung

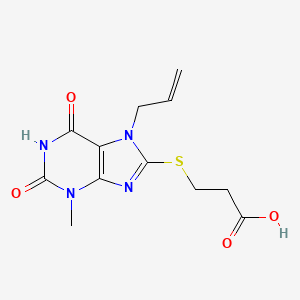

“3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile” is a chemical compound with the CAS Number: 207279-14-9. It has a molecular weight of 246.27 and its IUPAC name is 3- (6-amino [1,7]naphthyridin-8-yl)benzonitrile .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H10N4 . The InChI code for this compound is 1S/C15H10N4/c16-9-10-3-1-4-11 (7-10)15-14-12 (5-2-6-18-14)8-13 (17)19-15/h1-8H, (H2,17,19) .Physical And Chemical Properties Analysis

The compound has a melting point range of 176 - 178 degrees Celsius . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Potent Histamine H3 Receptor Antagonists

Compounds including 4-[6-(2-Tertiaryaminoethyl)naphthalen-2-yl]benzonitriles, structurally related to 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile, have been designed as potent histamine H3 receptor antagonists. These compounds show high potency and selectivity, offering insights into their potential therapeutic applications in central nervous system (CNS) disorders (Black et al., 2007).

Synthesis of Naphthyridine Derivatives

Research on the synthesis of benzo[b]benzofurano[2,3-e][1,6]naphthyridine-8-one derivatives provides a foundation for the development of new compounds with potential pharmaceutical applications. This synthesis involves reactions such as Pictet-Spengler reactions, showcasing the versatility of naphthyridine derivatives in chemical synthesis (Wang et al., 2015).

Development of Functionalized Naphthalenes

Functionalized naphthalenes, including derivatives of benzonitrile, are synthesized through reactions with Michael acceptors, forming compounds like 1,4-dihydroxynaphthalenes. These findings contribute to the broader understanding of naphthalene derivatives in chemical synthesis (Katritzky et al., 1998).

Antibacterial Agents

The synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids and related naphthyridine derivatives has shown potent in vitro antibacterial activity. These compounds could be significant in the development of new antibacterial drugs, highlighting another application of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile derivatives (Matsumoto et al., 1984).

Antimicrobial Activity

Research has been conducted on the synthesis of novel naphthyridine derivatives with potential antimicrobial properties. This includes studies on substituted N-(3-aryl-1,8-naphthyridin-2-yl) and N,N′-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines. The antimicrobial activity of these compounds aligns with the broader scope of using naphthyridine derivatives in pharmaceutical research (Ravi et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(6-amino-1,7-naphthyridin-8-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4/c16-9-10-3-1-4-11(7-10)15-14-12(5-2-6-18-14)8-13(17)19-15/h1-8H,(H2,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMDNJKKPUCYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C3C(=CC(=N2)N)C=CC=N3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2445199.png)

![1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2445200.png)

![1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2445213.png)

![2-[(2-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2445216.png)

![3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione](/img/structure/B2445220.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2445222.png)